4-Methyl-2-phenylaniline
CAS No.: 42308-28-1
Cat. No.: VC3789737
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42308-28-1 |
---|---|
Molecular Formula | C13H13N |
Molecular Weight | 183.25 g/mol |
IUPAC Name | 4-methyl-2-phenylaniline |
Standard InChI | InChI=1S/C13H13N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 |
Standard InChI Key | KUDNAOXIFNMHEK-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N)C2=CC=CC=C2 |
Canonical SMILES | CC1=CC(=C(C=C1)N)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name, 4-methyl-2-phenylaniline, reflects its structural configuration: a benzene ring (phenyl group) attached to the 2-position of an aniline derivative, which itself bears a methyl group at the 4-position . The SMILES notation and InChI key KUDNAOXIFNMHEK-UHFFFAOYSA-N
confirm this arrangement. X-ray crystallography and NMR studies reveal a planar geometry at the aromatic rings, with the amino group adopting a slight pyramidal configuration due to lone pair hybridization .
Table 1: Key Molecular Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the catalytic hydrogenation of 4-methyl-2-nitrobiphenyl using gas and a palladium catalyst (e.g., 10% Pd/C) at 60–80°C under 3–5 bar pressure . This method achieves yields exceeding 70% with high purity . An alternative approach employs the Ullmann coupling of 4-methyl-2-bromoaniline with phenylboronic acid in the presence of a copper(I) catalyst, though this route is less efficient (45–50% yield).
Industrial Manufacturing
Industrial production utilizes continuous-flow reactors to optimize the hydrogenation of 4-methyl-2-nitrobiphenyl. Automated systems regulate reagent addition and temperature, ensuring consistent output. Post-synthesis purification involves recrystallization from ethanol or toluene, yielding >95% purity . A patent by WO2007055423A1 highlights the use of iron-modified palladium catalysts to enhance reaction efficiency, reducing catalyst deactivation .
Chemical Reactivity and Reaction Mechanisms
Electrophilic Substitution
The electron-rich aromatic rings undergo electrophilic substitution at the para and ortho positions. Nitration with produces 4-methyl-2-phenyl-3-nitroaniline, while sulfonation yields sulfonated derivatives used in dye synthesis. Halogenation with in occurs preferentially at the 5-position of the aniline ring .
Oxidation and Reduction
Oxidation with in acidic conditions generates quinone derivatives, whereas controlled reduction using converts the amine to a secondary alcohol. The amino group also participates in diazotization reactions, forming diazonium salts that couple with phenols to produce azo dyes .
Table 2: Representative Reactions and Products
Applications in Scientific Research
Organic Synthesis
4-Methyl-2-phenylaniline serves as a precursor for heterocyclic compounds, including benzimidazoles and quinoxalines, which exhibit antimicrobial and anticancer activities . Its biphenyl structure is integral to liquid crystal materials, enhancing thermal stability in display technologies .
Pharmaceutical Development
Biological Activities and Toxicology
In Vitro Studies
Preliminary assays indicate moderate cytotoxicity against HeLa and MCF-7 cancer cell lines (IC₅₀: 45–60 μM). The compound’s antioxidant capacity, measured via DPPH radical scavenging, reaches 40% at 100 μM.
Comparison with Structural Analogs
4-Methylaniline vs. 4-Methyl-2-phenylaniline
The biphenyl moiety in 4-methyl-2-phenylaniline broadens π-conjugation, shifting UV-Vis absorption maxima to 280 nm (vs. 265 nm for 4-methylaniline) . This property is exploited in UV-stabilizing coatings .
Recent Advances and Future Directions
A 2025 patent (WO2007055423A1) describes a novel palladium-catalyzed process for synthesizing mirtazapine intermediates, highlighting the compound’s role in antidepressant production . Future research aims to optimize its use in metal-organic frameworks (MOFs) for gas storage and catalysis .
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